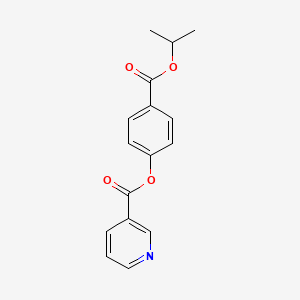
4-(isopropoxycarbonyl)phenyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(isopropoxycarbonyl)phenyl nicotinate, also known as IPCPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IPCPN is a derivative of nicotinic acid, which is a member of the vitamin B family. The compound is synthesized through a series of chemical reactions, and its mechanism of action is still being studied.
Applications De Recherche Scientifique
4-(isopropoxycarbonyl)phenyl nicotinate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-(isopropoxycarbonyl)phenyl nicotinate has also been investigated for its potential use in drug delivery systems, due to its ability to cross the blood-brain barrier. Additionally, 4-(isopropoxycarbonyl)phenyl nicotinate has shown promising results in the treatment of neurological disorders such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 4-(isopropoxycarbonyl)phenyl nicotinate is still being studied. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways in the body. 4-(isopropoxycarbonyl)phenyl nicotinate has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to activate certain receptors in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
4-(isopropoxycarbonyl)phenyl nicotinate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the activity of certain enzymes involved in the inflammatory response. 4-(isopropoxycarbonyl)phenyl nicotinate has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 4-(isopropoxycarbonyl)phenyl nicotinate has been shown to improve cognitive function by activating certain receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(isopropoxycarbonyl)phenyl nicotinate for lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery systems targeting the brain. 4-(isopropoxycarbonyl)phenyl nicotinate has also shown promising results in various in vitro and in vivo studies, making it a potentially useful tool for scientific research. However, one limitation of 4-(isopropoxycarbonyl)phenyl nicotinate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for 4-(isopropoxycarbonyl)phenyl nicotinate research. One area of interest is the development of 4-(isopropoxycarbonyl)phenyl nicotinate-based drug delivery systems for the treatment of neurological disorders such as Alzheimer's disease. 4-(isopropoxycarbonyl)phenyl nicotinate could also be further studied for its anti-inflammatory and anti-cancer properties, with the goal of developing new treatments for these conditions. Additionally, 4-(isopropoxycarbonyl)phenyl nicotinate could be studied for its potential use in other areas of scientific research, such as materials science and nanotechnology.
Conclusion:
In conclusion, 4-(isopropoxycarbonyl)phenyl nicotinate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 4-(isopropoxycarbonyl)phenyl nicotinate is synthesized through a series of chemical reactions and has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. The mechanism of action of 4-(isopropoxycarbonyl)phenyl nicotinate is still being studied, but it is believed to modulate various signaling pathways in the body. 4-(isopropoxycarbonyl)phenyl nicotinate has many potential applications in scientific research, and future studies could lead to the development of new treatments for various conditions.
Méthodes De Synthèse
4-(isopropoxycarbonyl)phenyl nicotinate is synthesized through a series of chemical reactions, starting with the reaction of 4-hydroxybenzoic acid with isobutyl chloroformate to form 4-(isobutoxycarbonyl)phenol. This intermediate is then reacted with nicotinic acid to form 4-(isopropoxycarbonyl)phenyl nicotinate. The reaction is catalyzed by a base such as triethylamine and requires the use of a solvent such as dimethylformamide.
Propriétés
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl) pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11(2)20-15(18)12-5-7-14(8-6-12)21-16(19)13-4-3-9-17-10-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBUFEKZQCAQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propan-2-yloxycarbonylphenyl) pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

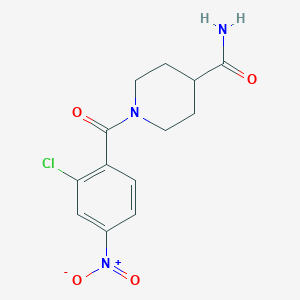
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B5741691.png)
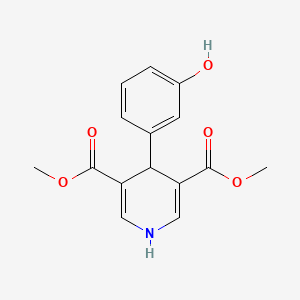
![4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5741705.png)
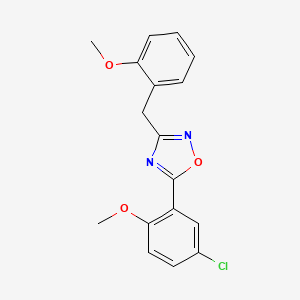
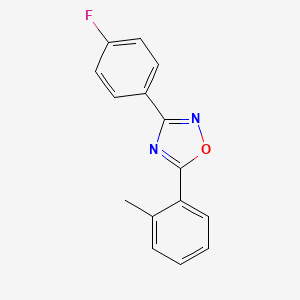
![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5741721.png)
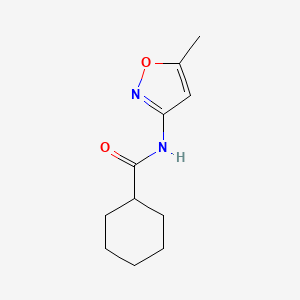
![4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5741739.png)
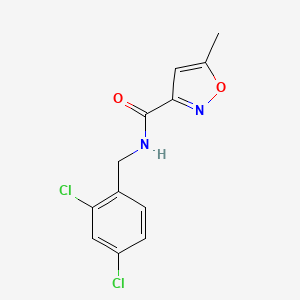
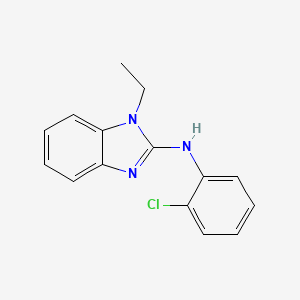
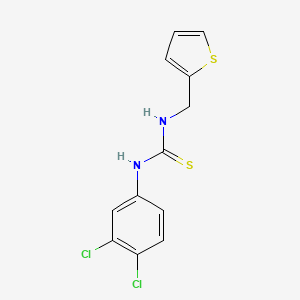
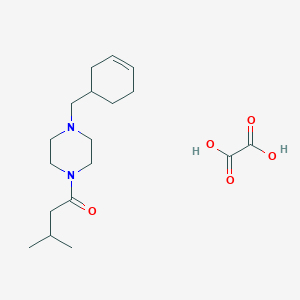
![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)